BE“GHE Foundational & Exploratory

Check Availability & Pricing

J-113397: A Comprehensive Technical Guide to
its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JM 1397

Cat. No.: B1672965

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-113397 is a potent and highly selective non-peptide antagonist of the nociceptin receptor,
also known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its high affinity for the ORL-1
receptor over other opioid receptors has made it a valuable pharmacological tool for
investigating the physiological roles of the nociceptin/orphanin FQ (N/OFQ) system. This
technical guide provides an in-depth overview of the chemical structure and synthetic pathways
of J-113397, aimed at supporting research and development in this area.

Chemical Structure and Properties

J-113397, with the IUPAC name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-
ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a complex molecule featuring a piperidine ring
linked to a benzimidazolone moiety and substituted with a cyclooctylmethyl group.[1]
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Identifier Value

1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-
IUPAC Name 4-piperidyl]-3-ethyl-1,3-dihydro-2H-

benzimidazol-2-one

CAS Number 256640-45-6
Molecular Formula C24H37N302
Molar Mass 399.57 g/mol

C1=CC=C2C(=C1)N(C(=0)N2CC)C3CCN(C(C3
)CO)CC4CCCCCCC4

SMILES

Synthesis Pathways

Several synthetic routes for J-113397 have been reported in the literature. This guide details
two prominent pathways: a convergent synthesis and a chiral synthesis approach.

Synthesis Pathway 1: Convergent Synthesis via
Condensation and Cyclization

This pathway, outlined in various sources, involves the initial construction of the piperidine and
benzimidazolone rings followed by their coupling.[1]

Experimental Protocol:
Step 1: Condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone with o-Phenylenediamine

» To a solution of 1-Benzyl-3-methoxycarbonyl-4-piperidone in a suitable solvent such as
toluene, an equimolar amount of o-Phenylenediamine is added.

e The mixture is heated at reflux with a Dean-Stark apparatus to remove water.

e The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are
consumed.
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e The solvent is removed under reduced pressure, and the crude product is purified by column
chromatography.

Step 2: N-Alkylation of the Benzimidazolone Ring

e The product from the previous step is dissolved in a polar aprotic solvent like
dimethylformamide (DMF).

o Aslight excess of a base, such as sodium hydride, is added portion-wise at 0 °C.

» lodoethane is then added, and the reaction mixture is stirred at room temperature until
completion.

e The reaction is quenched with water, and the product is extracted with an organic solvent.
The organic layer is washed, dried, and concentrated.

Step 3: Reduction of the Enamine and Ester Groups

e The enamine intermediate is reduced using a reducing agent like sodium borohydride in
methanol. This step is crucial for establishing the desired stereochemistry.

o Subsequently, the ester group is reduced to a primary alcohol using a strong reducing agent
such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

Step 4: N-Debenzylation

e The benzyl protecting group is removed by catalytic hydrogenation. The compound is
dissolved in ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added.

e The mixture is stirred under a hydrogen atmosphere until the reaction is complete.
e The catalyst is filtered off, and the solvent is evaporated.
Step 5: Reductive Amination with Cyclooctanecarboxaldehyde

e The debenzylated piperidine derivative is reacted with cyclooctanecarboxaldehyde in the
presence of a reducing agent, typically sodium triacetoxyborohydride, in a chlorinated
solvent like dichloromethane.
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e The reaction proceeds at room temperature to yield the final product, J-113397.

e The product is purified by column chromatography.

Click to download full resolution via product page

Convergent synthesis pathway for J-113397.

Synthesis Pathway 2: Chiral Synthesis Avoiding Chiral
Chromatography

A more recent and efficient synthesis of the optically pure (3R,4R)-J-113397 has been
developed to avoid the challenging separation of enantiomers by chiral chromatography.[2]

Experimental Protocol:
Step 1: Asymmetric Reduction of N-Boc-4-oxo-piperidine-3-carboxylate

e The synthesis commences with the asymmetric reduction of methyl 1-(tert-
butoxycarbonyl)-4-oxo-piperidine-3-carboxylate using a chiral reducing agent or a biocatalyst
to stereoselectively form the corresponding cis-hydroxy ester.

Step 2: Inversion of Stereochemistry at C4

e The hydroxyl group is converted to a suitable leaving group, and subsequent nucleophilic
substitution with an azide source (e.g., sodium azide) proceeds with inversion of
configuration to establish the desired trans-relationship between the substituents at C3 and
CA4.

Step 3: Reduction of Azide and Ester Groups

e The azide is reduced to the primary amine by catalytic hydrogenation.
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e The ester is then reduced to the hydroxymethyl group using a reducing agent like lithium
borohydride.

Step 4: Formation of the Benzimidazolone Ring

e The resulting amino alcohol is reacted with 1-ethyl-2-fluoro-5-nitrobenzene, followed by
reduction of the nitro group and subsequent cyclization to form the benzimidazolone ring.

Step 5: N-Alkylation with Cyclooctylmethyl Bromide

e The final step involves the N-alkylation of the piperidine nitrogen with cyclooctylmethyl
bromide to afford (3R,4R)-J-113397.

Ring Formation termedite. | N-Alkylation
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Chiral synthesis pathway for (3R,4R)-J-113397.

Suantitative [

Step (Pathway 1) Product Yield (%) Analytical Data

Condensed 1H NMR, 13C NMR,
1 ) 75-85

Intermediate MS

N-Ethylated 1H NMR, 13C NMR,
2 _ 80-90

Intermediate MS

Reduced Piperidine 1H NMR, 3C NMR,
3 ) 60-70

Intermediate MS

Debenzylated 1H NMR, 3C NMR,
4 o >95

Piperidine MS

1H NMR, 3C NMR,
HRMS, mp

5 J-113397 50-60
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Note: Yields are approximate and can vary based on specific reaction conditions and
purification methods.

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of J-
113397. The described synthetic pathways offer researchers and drug development
professionals a solid foundation for the preparation of this important ORL-1 receptor
antagonist. The choice of a particular synthetic route will depend on factors such as the desired
stereochemical purity, scalability, and available resources. Further optimization of the reported
procedures may lead to improved yields and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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